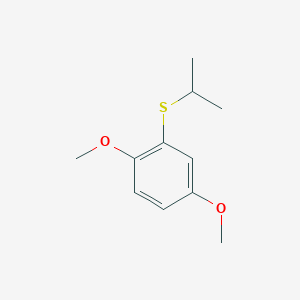
(prop-2-yn-1-ylsulfanyl)carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (prop-2-yn-1-ylsulfanyl)carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media. For instance, the reaction of propargyl bromide with sodium thiocyanate in an aqueous solution can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available alcohols and ammonium thiocyanate as the thiocyanating agent. The reaction is often carried out in ethyl acetate under mild conditions to afford the corresponding thiocyanates in high yields .
Analyse Chemischer Reaktionen
Types of Reactions: (prop-2-yn-1-ylsulfanyl)carbonitrile undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and free radical reactions. These reactions can introduce the thiocyanate group into parent molecules, forming SCN-containing small organic molecules .
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali thiocyanates are commonly used as reagents in nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic thiocyanation can be achieved using reagents like bromodimethylsulfonium bromide and ammonium thiocyanate.
Free Radical Reactions: Free radical thiocyanation can be catalyzed by transition metals or nonmetals.
Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can exhibit significant biological activities such as antibacterial, antiparasitic, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
(prop-2-yn-1-ylsulfanyl)carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
These reactions can modify the chemical and biological properties of the target molecules, leading to the formation of new compounds with enhanced activities . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Phenyl thiocyanate: An isomer of phenyl isothiocyanate, used as a building block for sulfur-containing compounds.
Isopropyl thiocyanate: Prepared by treating isopropyl bromide with sodium thiocyanate, used in organic synthesis.
Allyl thiocyanate: Formed by the reaction of allyl chloride with sodium thiocyanate, used in the synthesis of sulfur-containing compounds.
Uniqueness: (prop-2-yn-1-ylsulfanyl)carbonitrile is unique due to its ability to introduce the thiocyanate group into molecules through various reaction mechanisms. Its versatility in forming different thiocyanate derivatives makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
prop-2-ynyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-6-4-5/h1H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMIGCQSCAJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7769449.png)









